Dihydromevinolin
Overview
Description
Synthesis Analysis
The total synthesis of Dihydromevinolin has been reported in several studies . The synthesis process involves complex chemical reactions and the use of various reagents .Molecular Structure Analysis
The molecular formula of Dihydromevinolin is C24H38O5 . It has a complex structure that includes a trans-fused octahydro-naphthalene system . The molecular weight is 406.6 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Dihydromevinolin are complex and require a deep understanding of organic chemistry . The details of these reactions are often described in the scientific literature .Scientific Research Applications
Cancer Research : Dihydromevinolin has been studied for its potential in cancer treatment. For instance, it has been shown to induce apoptosis in osteosarcoma cells through the modulation of the PI3K/Akt pathway, disruption of mitochondrial membrane potential, and inducing cell cycle arrest (Dai, Huang, & He, 2015). Additionally, its anticancer effects have been observed in human leukemia cells, mediated via cell-cycle dysregulation, inhibition of cell migration and invasion, and targeting the JAK/STAT pathway (Xiao, Deng, Jiang, & Wang, 2021).
Neuroprotective Potential : Research suggests that dihydropyridine calcium channel blockers (DiCCBs), which include dihydromevinolin, may protect against Parkinson's disease. A study found an association between DiCCB use and reduced risk of Parkinson's disease, particularly in older patients, and reduced mortality among patients with Parkinson's disease (Pasternak et al., 2012).
Colorectal Cancer Therapy : Dihydromevinolin has been reported to inhibit the growth of colorectal cancer via the NLRC3/PI3K pathway. This study found that it affects cell proliferation, migration, invasion, apoptosis, cell cycle, and angiogenesis in colon cancer cells (Pan et al., 2020).
Metabolic Profiling : The metabolism of dihydromevinolin has been studied to understand its pharmacological effects. An investigation into its metabolites using high-performance liquid chromatography and mass spectrometry found several phase I and phase II metabolites, providing insights into its metabolic pathways (Cheng et al., 2022).
properties
IUPAC Name |
[(1S,3S,4aR,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,14-21,23,25H,5,8-13H2,1-4H3/t14-,15-,16-,17-,18+,19+,20-,21-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIFFBWHLKGTMO-LDIGTXGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C[C@H]2[C@@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00998716 | |
Record name | Dihydromevinolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00998716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydromevinolin | |
CAS RN |
77517-29-4 | |
Record name | Dihydromevinolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077517294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydromevinolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00998716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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